tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl chloroformate and fluoromethyl piperidine in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids/Bases: For hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems.
Industry: The compound is used in the production of fine chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the manufacture of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides structural stability and can interact with various enzymes and receptors .
Comparison with Similar Compounds
- tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., trifluoromethyl, fluorosulfonyl) can significantly alter the chemical and physical properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents and their electronic effects.
- Applications: While all these compounds are used in organic synthesis and pharmaceutical research, their specific applications may differ based on their unique properties .
Conclusion
tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOYHXYOTZWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599232 |
Source
|
Record name | tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169751-00-2 |
Source
|
Record name | tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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